molecular formula C22H18N4O3S B11188688 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11188688
M. Wt: 418.5 g/mol
InChI Key: WLSWKAZBOZLJNN-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of benzothiazole, pyrazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling with the pyrrolidine derivative. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions using dimethylformamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to modify the benzothiazole or pyrazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. For example, the benzothiazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar structural features.

    Pyrazole derivatives: Compounds with similar pyrazole rings.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.

Uniqueness

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to the combination of these three moieties in a single molecule. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds.

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H18N4O3S/c1-12-6-5-7-14(10-12)25-18(27)11-15(20(25)28)19-13(2)24-26(21(19)29)22-23-16-8-3-4-9-17(16)30-22/h3-10,15,24H,11H2,1-2H3

InChI Key

WLSWKAZBOZLJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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